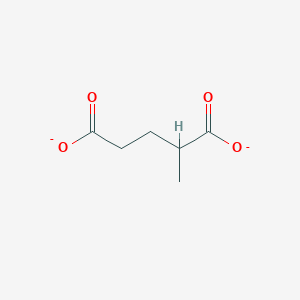
2-Methylpentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpentanedioate is a dicarboxylic acid dianion obtained by the deprotonation of the carboxy groups of 2-methylglutaric acid. It is a metabolite found in mammals and plays a role in various metabolic pathways . The compound has the chemical formula C6H8O4 and a net charge of -2 .
Métodos De Preparación
2-Methylpentanedioate can be synthesized through several methods. One common synthetic route involves the use of 2-methylglutaric acid as a starting material. The acid is deprotonated using a strong base such as sodium hydroxide (NaOH) to form the dianion . Industrial production methods often involve the crystallization of 2-methylglutaric acid from distilled water, followed by vacuum drying over concentrated sulfuric acid . Another method involves heating a mixture of 2-methylglutaric acid, sodium hydroxide, and water at 180°C for several days .
Análisis De Reacciones Químicas
2-Methylpentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-methylglutarate(2-) can yield 2-methylglutaric acid, while reduction can produce 2-methylglutaraldehyde .
Aplicaciones Científicas De Investigación
Organic Synthesis
2-Methylpentanedioate is a crucial building block in organic chemistry. It participates in various reactions:
- Hydrolysis: Produces 2-methylglutaric acid and methanol.
- Reduction: Yields corresponding alcohols.
- Substitution Reactions: Allows for the incorporation of diverse functional groups.
| Reaction Type | Products Produced |
|---|---|
| Hydrolysis | 2-Methylglutaric acid, Methanol |
| Reduction | Corresponding alcohols |
| Substitution | Varies based on nucleophile used |
Biological Applications
Research indicates that derivatives of this compound exhibit potential antimicrobial properties. For instance, it has been shown to inhibit the enzyme acetyl-CoA carboxylase, which is critical in fatty acid and cholesterol synthesis. This inhibition can lead to bacterial growth suppression, making it a candidate for antibiotic development .
Case Study:
A study highlighted that 2-methyl-pentanedioic acid was effective in inhibiting bacterial growth through its action on acetyl-CoA carboxylase, suggesting its potential role in developing new antimicrobial agents .
Pharmaceutical Development
In pharmaceutical chemistry, this compound serves as an intermediate for synthesizing various therapeutic compounds. Its structural features facilitate the development of anti-inflammatory drugs and other medicinal agents due to its reactivity and ability to form complex structures.
Example Applications:
- Used in synthesizing anti-inflammatory drugs.
- Investigated for potential therapeutic effects against metabolic disorders.
Industrial Applications
In industrial contexts, this compound is utilized in the manufacture of:
- Polyester Resins: Enhances material properties.
- Coatings and Adhesives: Improves adhesion and durability.
- Fibers and Plastics: Contributes to the performance of synthetic materials.
Performance Enhancements:
The unique properties of this compound allow it to enhance the performance characteristics of materials used in coatings and adhesives, making them more effective under various conditions.
Mecanismo De Acción
The mechanism of action of 2-methylglutarate(2-) involves its role as a metabolite in various biochemical pathways. It interacts with enzymes and other molecular targets to facilitate metabolic reactions. The specific pathways and molecular targets involved depend on the biological context in which the compound is present .
Comparación Con Compuestos Similares
2-Methylpentanedioate is similar to other dicarboxylic acid dianions, such as glutarate(2-) and succinate(2-). it is unique due to the presence of a methyl group at the second carbon position, which affects its chemical properties and reactivity . Other similar compounds include 2-methylglutaric acid and 2-methylglutaronitrile .
Propiedades
Fórmula molecular |
C6H8O4-2 |
|---|---|
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
2-methylpentanedioate |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/p-2 |
Clave InChI |
AQYCMVICBNBXNA-UHFFFAOYSA-L |
SMILES |
CC(CCC(=O)[O-])C(=O)[O-] |
SMILES canónico |
CC(CCC(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















